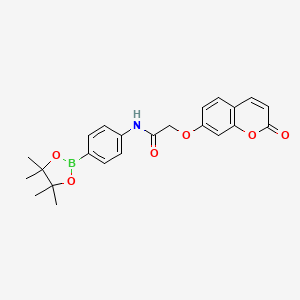
2-((2-Oxo-2H-chromen-7-yl)oxy)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned contains several interesting functional groups. It has a chromen-7-yl group, which is a bicyclic compound structure found in many natural products. It also contains a tetramethyl-1,3,2-dioxaborolan-2-yl group, which is often used in Suzuki-Miyaura cross-coupling reactions .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing the tetramethyl-1,3,2-dioxaborolan-2-yl group are known to undergo Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Compounds containing a tetramethyl-1,3,2-dioxaborolan-2-yl group are generally solid and are stored under inert gas . They also tend to have high melting points .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Research indicates that certain coumarin derivatives, closely related to the chemical structure of interest, exhibit significant antioxidant activities. These activities are comparable to those of known antioxidants like ascorbic acid. For instance, studies on new coumarin derivatives have shown their effectiveness in scavenging free radicals, which is a measure of antioxidant activity (Kadhum et al., 2011).
Antibacterial and Antifungal Properties
Several studies have synthesized and analyzed the antibacterial and antifungal activities of new coumarin derivatives. These compounds have shown promising results against both Gram-positive and Gram-negative bacteria, as well as against certain fungal strains. The antibacterial and antifungal properties are significant, often compared with standard drugs used in treatments (Čačić et al., 2009), (Behrami & Dobroshi, 2019).
Anticancer Activity
Novel coumarin derivatives have been synthesized and evaluated for their potential anticancer activities. Some of these compounds have shown significant inhibitory effects against various cancer cell lines, indicating their potential use in cancer therapy (Shi et al., 2020).
Antiestrogenic Activity
Research into the antiestrogenic activities of certain new nonsteroidal coumarin acetamides has been conducted, showing potential in the development of new antiestrogen therapies. These studies involve detailed analysis of the compounds' structure and their biological activities, suggesting their use as potential therapeutic agents (Almutairi et al., 2020).
Synthesis and Structure Analysis
Extensive research has been done on the synthesis and structural analysis of new coumarin derivatives. These studies provide valuable insights into the molecular structure, stability, and reactivity of these compounds, which are crucial for their potential applications in various fields of science and medicine (Gouda et al., 2022).
Safety and Hazards
Wirkmechanismus
Target of Action
Chromen derivatives have been reported to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects . The phenyl group and the tetramethyl-1,3,2-dioxaborolan-2-yl group are commonly used in organic synthesis and may contribute to the compound’s reactivity .
Eigenschaften
IUPAC Name |
2-(2-oxochromen-7-yl)oxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BNO6/c1-22(2)23(3,4)31-24(30-22)16-7-9-17(10-8-16)25-20(26)14-28-18-11-5-15-6-12-21(27)29-19(15)13-18/h5-13H,14H2,1-4H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNLMPQYGHKHPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)COC3=CC4=C(C=C3)C=CC(=O)O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-4-{3-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine](/img/structure/B2953777.png)
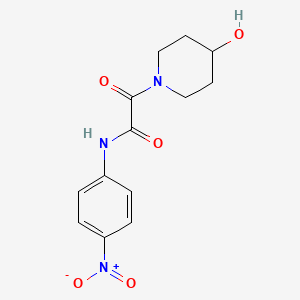
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2953781.png)
![1,3,6-Trimethyl-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylpyrimidine-2,4-dione](/img/no-structure.png)

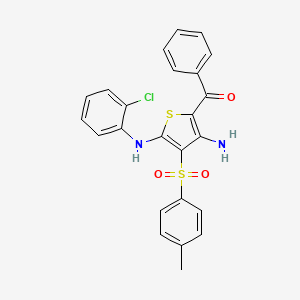


![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2953793.png)
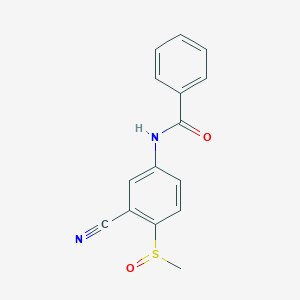
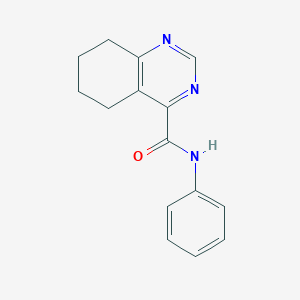

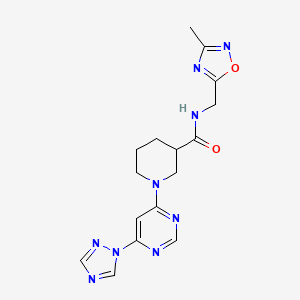
![(Z)-ethyl 4-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2953800.png)